molecular formula C19H22N6O3 B214132 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B214132
M. Wt: 382.4 g/mol
InChI Key: YRMIBDVNIPMLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, also known as DMNPY, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMNPY belongs to the class of pyrazole-based compounds and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide exerts its biological effects by binding to specific targets in the body, including enzymes and receptors. For example, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide also binds to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various diseases. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has also been shown to induce cell death in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide for lab experiments is its ability to selectively target specific enzymes and receptors, which allows for the study of specific biological processes. However, one limitation of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, including the development of more potent analogs and the investigation of its potential use in combination with other therapeutic agents. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide may also have applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide as a therapeutic agent.

Synthesis Methods

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-4-nitropyrazole with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide exhibits anti-inflammatory and anti-cancer activities by inhibiting key enzymes and signaling pathways involved in these diseases. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H22N6O3/c1-12-17(14(3)24(22-12)16-8-6-5-7-9-16)10-20-18(26)11-23-15(4)19(25(27)28)13(2)21-23/h5-9H,10-11H2,1-4H3,(H,20,26)

InChI Key

YRMIBDVNIPMLKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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